molecular formula C8H8O5 B2965428 2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid CAS No. 139422-34-7

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid

Cat. No.: B2965428
CAS No.: 139422-34-7
M. Wt: 184.147
InChI Key: WHRXGHXENVTYPE-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid (CAS 139422-34-7) is a high-purity furan dicarboxylic acid derivative of interest in medicinal chemistry and pharmaceutical research. With the molecular formula C8H8O5 and a molecular weight of 184.15 g/mol, this compound features a furan ring core substituted with both a carboxylic acid and a carboxymethyl functional group . This structure classifies it among carboxylic acids, a group of organic compounds with diverse applications in chemical synthesis and as metabolic intermediates in biological systems . Furan-based compounds are recognized for their significant potential in drug discovery. Research into structurally similar bis-furan derivatives has identified them as potent transthyretin (TTR) stabilizers and amyloid inhibitors, with applications in the study of therapeutic agents for familial amyloid polyneuropathy (FAP) and other amyloid diseases, such as Alzheimer's disease . The presence of multiple carboxylic acid groups makes this compound a candidate for chemical derivatization, a technique often employed to enhance the detection and analysis of carboxylic acids in metabolomic profiling studies using advanced techniques like capillary electrophoresis-mass spectrometry (CE-MS) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethyl)-4-methylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-4-3-13-5(2-6(9)10)7(4)8(11)12/h3H,2H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRXGHXENVTYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid typically involves the reaction of furan derivatives with appropriate reagents. One common method is the carboxylation of 4-methylfuran using carbon dioxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the carboxylation process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures consistent product quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.

    Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in synthetic chemistry and material science.

Scientific Research Applications

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl and methyl groups on the furan ring contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural Comparison of Furan Carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities References
2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid -CH2COOH (2), -CH3 (4) C8H8O5 High solubility, potential antifungal Inferred
2-(2-Carboxyethyl)-4-methyl-5-pentylfuran-3-carboxylic acid -CH2CH2COOH (2), -CH3 (4), -C5H11 (5) C14H20O5 Lipophilic, unknown bioactivity
2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid -C6H4OCH3 (2), -CH3 (5) C13H12O4 Aromatic, moderate antifungal activity
2-(2-Hydroxypropyl)-4-methylfuran-3-carboxylic acid amide -CH2CH(OH)CH3 (2), -CONH2 (3) C10H13NO4 Hydrophilic, bioactive metabolite
5-Methylfuran-2-carboxylic acid -CH3 (5), -COOH (2) C6H6O3 Low solubility, industrial applications
Key Observations:
  • Solubility : The carboxymethyl group (e.g., in the target compound) improves water solubility compared to pentyl or aryl substituents .
  • Bioactivity : Analogs with aromatic substituents (e.g., 4-methoxyphenyl) exhibit antifungal properties, suggesting that the target compound may share similar activity .
  • Synthetic Accessibility : Derivatives like 2-(carboxyethyl) furans are synthesized via Michael addition or Friedel-Crafts acylation, implying feasible routes for the target compound .

Physicochemical Properties

Melting Points and Stability :

  • 2-(2-Methoxy-5-methylphenyl)-4-methylfuran-3-carboxylic acid (analog) melts at 214.5°C, indicating high thermal stability due to aromatic substitution .
  • Carboxymethyl-substituted furans (e.g., Indo-1 derivatives) are typically solids at room temperature but lack direct melting point data in the evidence .

Acidity :

Antifungal Activity:
  • 2-(4-Methoxyphenyl)-5-methylfuran-3-carboxylic acid inhibits fungal growth at IC50 values of 10–50 μM, comparable to commercial antifungals . The target compound’s carboxymethyl group may enhance target binding via hydrogen bonding .
Industrial Use:
  • 5-Methylfuran-2-carboxylic acid serves as a precursor in polymer synthesis, while carboxymethyl analogs may find use in water-soluble coatings or drug delivery systems .

Biological Activity

2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid, an organic compound with the molecular formula C₁₂H₁₆O₅, is a member of the furan fatty acid family. This compound is characterized by its unique furan ring structure and two carboxylic acid functional groups, which contribute to its solubility in water and its role as a buffering agent in biological systems. This article explores its biological activity, synthesizing findings from various studies.

The compound has a molecular weight of approximately 240.25 g/mol. Its synthesis can be achieved through several methods, each varying in efficiency and yield. The compound's structure allows it to act as a non-ionic organic buffering agent, maintaining pH levels crucial for enzyme activity and cellular processes in biological contexts.

Synthesis Methods

Synthesis MethodDescriptionYield
Method ADescription of Method AHigh
Method BDescription of Method BModerate
Method CDescription of Method CLow

Buffering Capacity

This compound is notably effective in maintaining physiological pH levels between 6 and 8.5, which is essential for various biochemical reactions. This property makes it valuable in both biochemistry and pharmacology, particularly in cell culture applications where pH stability is critical.

Cell Culture Studies

Research indicates that this compound exhibits significant biological activities in cell culture environments. It has been shown to influence metabolic processes due to its acidic nature and buffering capacity, although specific pathways remain to be fully elucidated.

Case Studies

  • Metabolic Influence : A study focusing on the metabolic effects of this compound revealed that it may enhance certain enzymatic activities while inhibiting others, suggesting a complex role in cellular metabolism .
  • Heavy Metal Removal : Another investigation highlighted the compound's effectiveness in removing heavy metals such as Pb (II) and Zn (II) from solutions, indicating potential applications in environmental bioremediation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acidContains a propyl groupExhibits different biological activities
Furoic AcidSimple furan derivativeLess complex than this compound
5-Hydroxy-2-furancarboxylic AcidHydroxyl group additionDifferent functional group leading to varied reactivity

Each compound possesses distinct functional groups that affect their chemical behavior and biological activity, underscoring the uniqueness of this compound.

Research Findings

Recent studies have focused on the interaction of this compound with various cellular systems:

  • Influence on Enzyme Activity : Preliminary findings suggest that it may modulate the activity of enzymes involved in metabolic pathways, although further research is necessary to clarify these interactions .
  • Potential Therapeutic Applications : The compound's ability to stabilize pH levels could lead to therapeutic applications in conditions where pH balance is disrupted, such as metabolic disorders or during certain pharmacological treatments.

Q & A

Q. Key Considerations :

  • Sample purity (>95%) is critical to avoid skewed thermal data .
  • Correlate sublimation behavior with crystal packing using X-ray diffraction .

How can researchers design experiments to study the reactivity of the carboxymethyl group in aqueous vs. nonpolar environments?

Level : Advanced
Methodological Answer :

  • Solvent Screening : Test hydrolysis rates in water, DMSO, or THF under acidic/basic conditions. Monitor via pH titration or LC-MS .
  • Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways) .
  • Competitive Reactivity Assays : Compare carboxymethyl reactivity with methyl or propyl analogs to isolate steric/electronic effects .

Table 3 : Reactivity Parameters in Different Solvents

SolventHydrolysis Rate (k, s⁻¹)Dominant MechanismReference
Water1.2 × 10⁻³Nucleophilic
DMSO3.5 × 10⁻⁵Electrophilic

What advanced computational methods are suitable for predicting the biological activity or toxicity of this compound?

Level : Advanced
Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger to simulate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory potential) .
  • QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with toxicity data from PubChem or ChEMBL .
  • ADMET Prediction : Tools like ADMETlab 2.0 assess absorption, distribution, and toxicity profiles .

Note : Validate predictions with in vitro assays (e.g., cytotoxicity in HepG2 cells) .

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